Pyromellitic dianhydride
Overview
Description
Pyromellitic dianhydride is an organic compound with the chemical formula C10H2O6. It is a white, hygroscopic solid that forms a hydrate. This compound is primarily used in the preparation of polyimide polymers, such as Kapton, which are known for their excellent thermal stability and mechanical strength .
Mechanism of Action
Target of Action
Pyromellitic Dianhydride (PMDA) primarily targets polymer chains in the formation of polyethylene terephthalate (PET) based chain extensions . It is used as a repair agent and as a chain extender . It is also used in the preparation of polyimide polymers such as Kapton .
Mode of Action
PMDA acts as an electron-acceptor , forming a variety of charge-transfer complexes . It reacts with amines to form diimides, which also have acceptor properties . In the formation of PET-based chain extensions, PMDA increases the molecular weight of the polymer by linking together alcohol and carboxylic acid groups formed by hydrolysis of the PET .
Biochemical Pathways
PMDA is involved in the polymerization process of certain polymers. For instance, PMDA and 4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD) were polymerized by polycondensation in 1:1 Sulfonated Polyimide (SPI) m-Cresol . This process affects the structure and properties of the resulting polymer.
Result of Action
The primary result of PMDA’s action is the formation of high-performance materials . It increases the molecular weight of the polymer, improving the rheological properties and overall quality of the recycled plastic . It is used in the production of thermoplastics and other coating applications .
Action Environment
The action of PMDA can be influenced by environmental factors. For instance, PMDA is hygroscopic, meaning it absorbs moisture from the environment . This property can affect its stability and efficacy in certain applications. Additionally, PMDA is used in various industrial environments, including aerospace, electronics, and automotive industries, where conditions such as temperature and humidity can vary .
Biochemical Analysis
Biochemical Properties
Pyromellitic dianhydride plays a significant role in biochemical reactions due to its ability to form charge-transfer complexes. It acts as an electron acceptor and interacts with various biomolecules, including amines, to form diimides. These diimides also exhibit electron-acceptor properties . The interactions between this compound and biomolecules are primarily based on its electron-accepting nature, which facilitates the formation of stable complexes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are not extensively documented. It is known to cause occupational asthma, indicating that it can influence respiratory cells and potentially other cell types . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism remains to be thoroughly investigated.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its electron-accepting properties. It forms charge-transfer complexes with biomolecules, which can lead to enzyme inhibition or activation. The compound’s ability to interact with amines to form diimides suggests that it may influence various biochemical pathways by modulating enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability and can form hydrates. Its degradation and long-term effects on cellular function have not been extensively studied. Its stability and ability to form charge-transfer complexes suggest that it may have prolonged effects in in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of charge-transfer complexes with biomolecules. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s electron-accepting properties play a crucial role in its involvement in these pathways .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. Its electron-accepting properties and ability to form charge-transfer complexes may influence its activity and function within specific cellular compartments or organelles. Targeting signals or post-translational modifications that direct this compound to specific locations within the cell remain to be identified .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyromellitic dianhydride is typically prepared by the gas-phase oxidation of 1,2,4,5-tetramethylbenzene (or related tetrasubstituted benzene derivatives). The idealized equation for this reaction is: [ \text{C}_6\text{H}_2(\text{CH}_3)_4 + 6 \text{O}_2 \rightarrow \text{C}_6\text{H}_2(\text{C}_2\text{O}_3)_2 + 6 \text{H}_2\text{O} ] In the laboratory, it can also be synthesized by dehydrating pyromellitic acid using acetic anhydride .
Industrial Production Methods: A new method involves the oxidative synthesis of this compound in a fixed bed with 1,2,4-trimethylbenzene and dichloroethane as feedstock, using aluminum chloride as the alkylation reagent and supported by a Ni–Mo/ZrO2 catalyst. This method achieves a yield of approximately 73.7% and demonstrates good cycling performance .
Chemical Reactions Analysis
Types of Reactions: Pyromellitic dianhydride undergoes various types of reactions, including:
Condensation Reactions: It reacts with nucleophilic reagents such as amines, alcohols, and imines, leading to the formation of amides, esters, and imines.
Charge-Transfer Complex Formation: It acts as an electron acceptor, forming charge-transfer complexes with various donors.
Common Reagents and Conditions:
Amines: Reacts to form diimides, which also have acceptor properties.
Alcohols and Imines: Used in condensation reactions to form esters and imines.
Major Products:
Diimides: Formed from reactions with amines.
Esters and Imines: Formed from reactions with alcohols and imines.
Scientific Research Applications
Pyromellitic dianhydride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,4,5-Benzenetetracarboxylic Acid: Similar in structure but differs in its functional groups.
Naphthalene Diimides: Larger aromatic diimides that undergo similar reduction processes but have different absorption properties.
Uniqueness: Pyromellitic dianhydride is unique due to its smaller size compared to other aromatic diimides like naphthalene and perylene diimides. This smaller size allows for different electronic properties and reaction conditions, making it suitable for specific applications in spin-based optoelectronic materials and devices .
Properties
IUPAC Name |
furo[3,4-f][2]benzofuran-1,3,5,7-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSXAPJVJOKRDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | PYROMELLITIC DIANHYDRIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026536 | |
Record name | 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone | |
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Molecular Weight |
218.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, White hygroscopic solid; [ICSC] White or off-white powder; [Alfa Aesar MSDS], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
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Record name | Pyromellitic dianhydride | |
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Boiling Point |
397-400 °C | |
Record name | PYROMELLITIC DIANHYDRIDE | |
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Record name | PYROMELLITIC DIANHYDRIDE | |
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Solubility |
Soluble in some organic solvents, In water, 130 mg/L @ 25 °C /Estimated/, Solubility in water: reaction | |
Record name | PYROMELLITIC DIANHYDRIDE | |
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Record name | PYROMELLITIC DIANHYDRIDE | |
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Density |
1.68 g/cu cm, 1.68 g/cm³ | |
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Vapor Pressure |
0.0000048 [mmHg], 4.8X10-6 mm Hg @ 25 °C /Estimated/ | |
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Mechanism of Action |
...Acid anhydrides are low-molecular weight, reactive chemicals that can conjugate to human proteins, rendering the chemical-protein complex immunogenic. The major clinical problem in exposed workers appears to be immune sensitization, which can induce any of three clinical syndromes-- asthma-rhinitis, /late respiratory systemic syndrome/, or /pulmonary disease anemia/. /Acid anhydrides/ | |
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Color/Form |
White powder | |
CAS No. |
89-32-7 | |
Record name | Pyromellitic dianhydride | |
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Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
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Record name | Benzene-1,2:4,5-tetracarboxylic dianhydride | |
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Melting Point |
286 °C, 287 °C | |
Record name | PYROMELLITIC DIANHYDRIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |
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Retrosynthesis Analysis
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